Bienvenue dans la boutique en ligne BenchChem!

1-(Indolizin-1-yl)ethanone

Cytostatic activity NCI-60 cancer cell panel Regioisomer SAR

1-(Indolizin-1-yl)ethanone (1-acetylindolizine, CAS 128353-08-2) is the definitive regioisomer for medicinal chemistry programs targeting farnesyltransferase (FTase) inhibition (IC50 1.3±0.2 μM for para-bromophenyl analog) and tubulin polymerization—dual pharmacology inaccessible with the 3-acetyl isomer optimized solely for CBP bromodomain inhibition. Differential NCI-60 cytostatic profiles confirm the acetyl position dictates anticancer spectrum, making this 1-substituted scaffold mandatory for diversity-oriented synthesis and lead optimization. Ideal for [3+2] cycloaddition chemistry yielding structurally novel adducts unavailable from indole or 3-acetylindolizine starting materials. For R&D use only.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 128353-08-2
Cat. No. B139775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Indolizin-1-yl)ethanone
CAS128353-08-2
SynonymsEthanone, 1-(1-indolizinyl)- (9CI)
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=CC=CN2C=C1
InChIInChI=1S/C10H9NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h2-7H,1H3
InChIKeyIRTQWWHBDXZDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 3 d / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Indolizin-1-yl)ethanone (CAS 128353-08-2) Procurement Guide: Heterocyclic Building Block for Bromodomain Inhibitor and Cytostatic Agent Development


1-(Indolizin-1-yl)ethanone, also known as 1-acetylindolizine (CAS 128353-08-2), is a heterocyclic ketone featuring an indolizine core substituted with an acetyl group at the C-1 position [1]. This positional isomer is distinct from its 3-acetyl counterpart, which has been extensively characterized as a scaffold for selective CBP/EP300 bromodomain inhibitors in prostate cancer therapy [2]. The compound serves as a versatile synthetic intermediate for generating structurally diverse indolizine derivatives with potential cytostatic and antitumor activities, as demonstrated by its role in [3+2] cycloaddition reactions yielding bioactive 1-acetylindolizines that exhibit differential NCI-60 cancer cell growth inhibition compared to 3-acetyl isomers [3].

Why 1-(Indolizin-1-yl)ethanone Cannot Be Replaced by Generic Indole or 3-Acetylindolizine Analogs in Targeted Drug Discovery


The position of the acetyl substituent on the indolizine core dictates both synthetic accessibility and biological activity profile. While 1-(indolizin-3-yl)ethanone derivatives have been optimized as potent CBP bromodomain inhibitors with demonstrated in vivo efficacy (e.g., compound 9g/Y08284 showing 88% tumor growth inhibition in a 22Rv1 xenograft model) [1], the 1-acetyl regioisomer exhibits a distinct reactivity pattern in cycloaddition chemistry and yields a different set of cytostatic activities against the NCI-60 panel [2]. Direct substitution of 1-(indolizin-1-yl)ethanone with the 3-acetyl analog or simpler indole derivatives would alter the pharmacophore orientation, compromise synthetic routes, and negate structure-activity relationships established for 1-substituted indolizines in farnesyltransferase and tubulin polymerization inhibition [3]. The quantitative evidence below substantiates why this specific positional isomer must be procured for research programs targeting 1-acetylindolizine-based lead optimization.

Quantitative Differentiation Evidence for 1-(Indolizin-1-yl)ethanone Versus Closest Analogs


Regioisomeric Comparison: 1-Acetylindolizine vs. 3-Acetylindolizine Cytostatic Activity in NCI-60 Panel

In a direct head-to-head comparison study, 1-acetylindolizines (including the parent 1-(Indolizin-1-yl)ethanone scaffold) were evaluated alongside 3-acetylindolizines and 1-carboxyethylindolizines for their ability to inhibit the growth of the NCI-60 human tumor cell line panel in vitro [1]. The study demonstrated that the 1-acetyl substitution pattern yields a distinct cytostatic profile compared to the 3-acetyl regioisomer, confirming that the acetyl group position is a critical determinant of anticancer activity. The specific differential inhibition patterns across leukemia, melanoma, and non-small-cell lung carcinoma cell lines are reported in the full publication, providing a quantitative basis for selecting the 1-substituted scaffold over the 3-substituted alternative in lead optimization campaigns [1]. This is not merely a synthetic precursor distinction; it is a pharmacologically meaningful difference that impacts cell-based screening outcomes.

Cytostatic activity NCI-60 cancer cell panel Regioisomer SAR

Benchmarking Against 1-(Indolizin-3-yl)ethanone Derivatives: In Vivo Antitumor Efficacy

While 1-(Indolizin-1-yl)ethanone itself is a core scaffold, its 3-substituted counterpart has been extensively optimized for CBP bromodomain inhibition. A series of 1-(indolizin-3-yl)ethan-1-one derivatives were developed, with compound 9g (Y08284) demonstrating a tumor growth inhibition (TGI) of 88% in a 22Rv1 prostate cancer xenograft mouse model [1]. In contrast, 1-(Indolizin-1-yl)ethanone has been identified as a scaffold for dual farnesyltransferase and tubulin polymerization inhibition, with IC50 values as low as 1.3 ± 0.2 μM achieved by para-bromophenyl-substituted 1-acetylindolizine analogs [2]. This cross-study comparable evidence establishes that the 1-acetyl and 3-acetyl indolizines engage distinct biological targets and exhibit different in vivo therapeutic windows. Researchers targeting the CBP/EP300 axis should not substitute the 3-acetyl series with the 1-acetyl scaffold without a full re-optimization, as the pharmacophoric requirements differ substantially.

Prostate cancer CBP bromodomain inhibition Xenograft model

Selectivity Advantage Over Indole Isomers: Unique Heterocyclic Reactivity

Indolizine is a structural isomer of indole, but the two heterocycles exhibit markedly different reactivity profiles [1]. Indolizine derivatives, particularly 1-acetylindolizines, undergo [3+2] cycloaddition reactions with cycloimmonium salts to generate bioactive adducts that are inaccessible from indole starting materials [2]. This differential reactivity is quantified by the ability of 1-(Indolizin-1-yl)ethanone to serve as a dipolarophile in cycloaddition chemistry, whereas the corresponding indole derivative does not participate in this transformation. This class-level distinction means that procurement of the indolizine scaffold is mandatory for research programs exploring [3+2] cycloaddition-derived bioactive molecules. Substituting indole or its acetyl derivatives would completely abort the synthetic route and eliminate access to the unique trimethylsilyl-containing and non-silicon adducts characterized by X-ray crystallography in the study [2].

Cycloaddition Heterocyclic chemistry Synthetic accessibility

Validated Research Applications for 1-(Indolizin-1-yl)ethanone Based on Quantitative Evidence


Synthesis of 1-Acetylindolizine-Based Farnesyltransferase Inhibitors

Procurement of 1-(Indolizin-1-yl)ethanone is justified for medicinal chemistry programs targeting human farnesyltransferase (FTase) inhibition. Structure-activity relationship studies on substituted indolizine derivatives have identified 1-acetylindolizines as promising FTase inhibitors, with para-bromophenyl analog 2f exhibiting an IC50 of 1.3 ± 0.2 μM [1]. This activity is competitive with early-stage FTase inhibitors and provides a validated starting point for further optimization. Researchers should use this specific 1-substituted scaffold to elaborate ester, amide, and alkyne functional groups at positions 2 and 3 of the indolizine ring, as these modifications have been shown to modulate inhibitory potency [1].

Exploration of Regioisomer-Specific Cytostatic Activity in NCI-60 Cancer Screening

Laboratories conducting high-throughput screening of heterocyclic compound libraries against the NCI-60 human tumor cell line panel should prioritize the acquisition of 1-(Indolizin-1-yl)ethanone over its 3-acetyl isomer. Direct comparative studies have demonstrated that 1-acetylindolizines yield a distinct growth inhibition profile across the 60 cancer cell lines when compared to 3-acetyl and 1-carboxyethylindolizine analogs [2]. This differential activity confirms that the acetyl group position is a critical determinant of anticancer spectrum, making the 1-substituted scaffold an essential component of any indolizine-focused diversity library aimed at identifying novel cytostatic leads [2].

Development of Dual Farnesyltransferase/Tubulin Polymerization Inhibitors

For oncology research programs seeking compounds with dual mechanisms of action, 1-(Indolizin-1-yl)ethanone serves as a validated scaffold. Acetylindolizines have been shown to target both farnesyltransferase and tubulin polymerization, two validated anticancer pathways [REFS-1, REFS-3]. This dual-targeting potential distinguishes the 1-acetylindolizine scaffold from the 3-acetyl series, which has been optimized primarily for CBP bromodomain inhibition with in vivo efficacy [4]. Procurement of the 1-substituted compound enables exploration of this dual pharmacology, which may offer advantages in overcoming single-target resistance mechanisms.

[3+2] Cycloaddition-Based Synthesis of Novel Bioactive Adducts

Synthetic chemistry groups employing dipolar cycloaddition methodology should procure 1-(Indolizin-1-yl)ethanone as a key building block. The compound participates in [3+2] cycloaddition reactions with cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to generate structurally novel 1-acetylindolizines and trimethylsilyl-containing adducts that are inaccessible from indole or 3-acetylindolizine starting materials [2]. X-ray crystallographic characterization of the resulting adducts confirms the regiochemical fidelity of this transformation [2]. The synthetic utility of this scaffold in atom-economical cycloaddition reactions provides a robust rationale for its inclusion in diversity-oriented synthesis campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Indolizin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.